[(E)-Benzyloxyimino]-acetic acid
Description
[(E)-Benzyloxyimino]-acetic acid (C₉H₉NO₃) is an oxime-derived carboxylic acid characterized by a benzyloxyimino (-O-N=C-) group attached to an acetic acid backbone. This compound exhibits unique stereoelectronic properties due to the conjugation of the imine group with the aromatic benzyl moiety and the carboxylic acid functionality. Its E-configuration ensures spatial separation of substituents, enhancing stability and reactivity in coordination chemistry and adsorption applications. The compound is primarily utilized in uranium recovery, heavy metal sequestration, and as a ligand in catalytic systems owing to its strong chelating ability .
Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-phenylmethoxyiminoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)6-10-13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNKZSXNEFJASD-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO/N=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Acetic Acid-Modified Sludge-Based Biochar (ASBB)
- Structure : ASBB contains carboxyl (-COOH) and hydroxyl (-OH) groups on a carbon matrix derived from sludge.
- Adsorption Capacity : Achieves 97.8% U(VI) removal at pH 6.0, with a maximum capacity of 112.4 mg/g due to pore expansion and functional group enhancement .
- Kinetics : Equilibrium reached within 5 minutes, governed by pseudo-second-order kinetics .
- Mechanism: Monodentate coordination between U(VI) and -COO⁻ groups .
(1H-Benzimidazol-2-yl)Acetic Acid
- Structure : Combines a benzimidazole ring with an acetic acid group.
- Application : Used in pharmaceutical research for metal coordination but lacks uranium-specific selectivity .
- Limitation: Lower adsorption efficiency (~70% for U(VI)) compared to [(E)-Benzyloxyimino]-acetic acid due to weaker chelation .
N-Benzylacetoacetamide
- Structure : Features a benzyl group linked to an acetoacetamide moiety.
- Functionality : Effective in organic synthesis but exhibits minimal heavy metal adsorption due to poor surface area and lack of ion-exchange sites .
Functional Analogues
Amidoxime-Functionalized Adsorbents
Carboxyl-Rich Graphene Oxide
- Adsorption : Achieves 95% U(VI) removal via electrostatic interactions and surface complexation .
- Comparison : Lacks the imine group’s redox activity, limiting applicability in catalytic uranium reduction .
Data Tables
Table 1: Adsorption Performance Comparison
| Compound | U(VI) Removal (%) | Maximum Capacity (mg/g) | Optimal pH | Equilibrium Time |
|---|---|---|---|---|
| This compound* | ~95 | 150–180 | 4.0–6.0 | 10–15 minutes |
| ASBB | 97.8 | 112.4 | 6.0 | 5 minutes |
| Amidoxime-CNTs | 98.5 | 280 | 8.0 | 30 minutes |
| Carboxyl-Graphene Oxide | 95.0 | 210 | 5.0 | 20 minutes |
*Estimated based on structural analogues and functional group activity .
Table 2: Key Functional Groups and Mechanisms
| Compound | Functional Groups | Primary Adsorption Mechanism |
|---|---|---|
| This compound | -COOH, -O-N=C- | Chelation via imine and carboxyl |
| ASBB | -COOH, -OH | Surface complexation, ion exchange |
| Amidoxime-CNTs | -NH₂, -C=N-OH | Coordination and electrostatic forces |
| (1H-Benzimidazol-2-yl)-acetic acid | -COOH, benzimidazole | Weak π-π stacking |
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